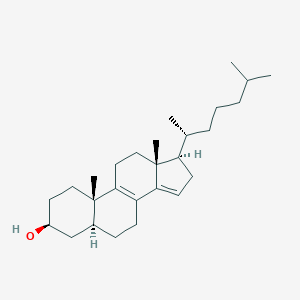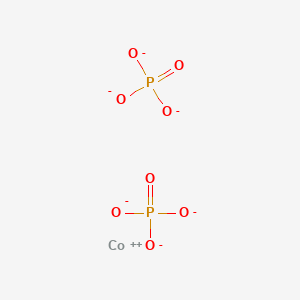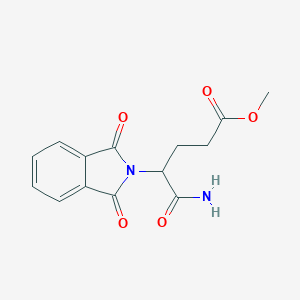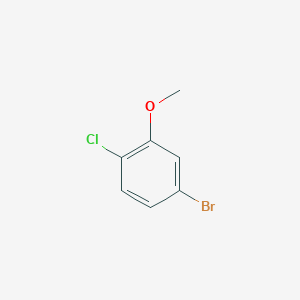
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, also known as Riboflavin or Vitamin B2, is an essential micronutrient required for various biological processes in the human body. It is a water-soluble vitamin that cannot be synthesized by the human body and must be obtained through the diet. Riboflavin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development.
Mecanismo De Acción
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is converted to its active form, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) in the body. These active forms of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone are involved in various biological processes, including energy production, metabolism of fats and carbohydrates, and the maintenance of healthy skin, hair, and nails. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency can lead to various health problems, including anemia, dermatitis, and neurological disorders. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. It is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is a water-soluble vitamin that is readily available and easy to administer. It is also relatively stable and can be stored for long periods of time. However, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be affected by various factors such as heat, light, and pH, which can affect its stability and efficacy. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be difficult to measure accurately in biological samples, which can make it challenging to study its effects in vivo.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. These include investigating the potential use of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the treatment of various diseases such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to better understand the mechanism of action of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone and its role in various biological processes. Finally, more studies could be done to investigate the potential benefits and limitations of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone supplementation in different populations, including pregnant women, children, and the elderly.
Conclusion:
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is an essential micronutrient required for various biological processes in the human body. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its potential therapeutic applications and its role in preventing various health problems. While there are some limitations to studying 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the lab, there are several areas of research that could be explored in the future to better understand its effects and potential applications.
Métodos De Síntesis
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4-dimethylaniline in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Ashbya gossypii or Bacillus subtilis to produce 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. Enzymatic synthesis involves the use of enzymes such as 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone synthase to catalyze the conversion of Ribulose-5-phosphate and Guanosine triphosphate to 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its role in various biological processes and its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has also been studied for its potential use in the treatment of migraine headaches and cataracts. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency has been linked to various health problems, including anemia, dermatitis, and neurological disorders.
Propiedades
Número CAS |
18106-62-2 |
|---|---|
Nombre del producto |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-hydroxy-2,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-9-6-7(10-4)11-5(2)12(14)8(6)13/h3,14H,1-2H3 |
Clave InChI |
HTYSUYSAOCJNDN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
SMILES canónico |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
Sinónimos |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















